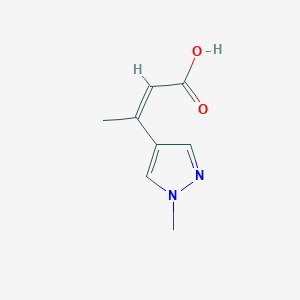

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid, also known as MPA, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. MPA is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.

Scientific Research Applications

Synthesis and Isomerization

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid derivatives have been synthesized through the reaction of N3-substituted amidrazones with maleic anhydride, showcasing their potential in organic synthesis. Moreover, these compounds have been observed to isomerize into (E) isomers, revealing the chemical versatility of these structures (Modzelewska-Banachiewicz et al., 2009).

Aza-Michael Reaction Reactivity

The compound displays intriguing reactivity patterns, particularly in its interaction with 1-ethylpyrazole, where it undergoes isomerization and subsequently participates in the aza-Michael reaction. This reactivity not only highlights the compound's inherent chemical properties but also its potential utility in synthetic chemistry (Khachatryan et al., 2020).

Structural Analysis and Properties

Molecular Structure and Tautomerism

The compound serves as a precursor for the synthesis of complex molecules, such as 3-hydrazono-3H-furan-2-ones. Intriguingly, its derivatives exhibit structural dynamism, existing in solution as isomeric enehydrazine tautomers or hydrazone tautomers, indicating a rich structural landscape and potential reactivity (Komarova et al., 2011).

Crystal Structure and Supramolecular Interactions

The crystal structures of (E) and (Z) isomers of similar compounds show distinct molecular conformations and supramolecular interactions. These differences in structure can significantly influence the physical and chemical properties of the compounds, thus impacting their potential applications in various fields (Trujillo-Ferrara et al., 2004).

Applications in Materials Science

Luminescence and Sensing

In the realm of materials science, derivatives of but-2-enoic acid have been utilized in the development of luminescent molecular crystals. These materials exhibit stable photoluminescence, suggesting their potential use in optoelectronic devices and sensors (Zhestkij et al., 2021). Similarly, metal-organic frameworks derived from but-2-enoic acid and N-donor ligands have been reported to act as luminescent sensors, capable of the selective detection of specific compounds like picric acid (Wang et al., 2019).

properties

IUPAC Name |

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDYFQBZMRLJBH-UTCJRWHESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CN(N=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C1=CN(N=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)

![3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2810792.png)